2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline

P2X3 receptor antagonist ion channel

2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline is a substituted aniline derivative with molecular formula C20H27NO2 and molecular weight 313.4 g/mol. It belongs to the class of phenyloxyaniline derivatives that have been explored for multiple therapeutic targets including purinergic P2X3 receptors and inflammatory pathways.

Molecular Formula C20H27NO2
Molecular Weight 313.4 g/mol
CAS No. 1040683-23-5
Cat. No. B1389221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline
CAS1040683-23-5
Molecular FormulaC20H27NO2
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCCC(CNC1=CC=CC=C1OC(C)C)OC2=CC=C(C=C2)C
InChIInChI=1S/C20H27NO2/c1-5-17(23-18-12-10-16(4)11-13-18)14-21-19-8-6-7-9-20(19)22-15(2)3/h6-13,15,17,21H,5,14H2,1-4H3
InChIKeyWGBZHUBWTLQBDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline (CAS 1040683-23-5): Procurement-Relevant Profile for a Multi-Target Research Compound


2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline is a substituted aniline derivative with molecular formula C20H27NO2 and molecular weight 313.4 g/mol . It belongs to the class of phenyloxyaniline derivatives that have been explored for multiple therapeutic targets including purinergic P2X3 receptors and inflammatory pathways [1]. Commercially available through research chemical suppliers such as Santa Cruz Biotechnology (500 mg, $284.00), this compound is primarily utilized in preclinical pharmacological studies .

Why Closely Related Aniline Analogs Cannot Substitute for 2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline


The specific 2-isopropoxy and 4-methylphenoxy substitutions on the butyl side chain create a unique pharmacophore that determines the compound's interaction with molecular targets such as P2X3 purinergic receptors [1] and AIM2 inflammasome components [2]. Minor changes to the alkoxy or aryloxy groups in analogous phenyloxyaniline derivatives can lead to significant alterations in potency and target selectivity. Patent literature explicitly highlights that the AIM2-inhibitory activity observed for compounds within formula I (including the target compound) is not shared by unsubstituted or differently substituted aniline analogs [2]. Therefore, direct substitution with generically similar aniline derivatives risks losing the intended biological activity, particularly the balance between P2X3 antagonism and AIM2 inhibition documented for this precise structure.

Quantitative Differentiation Evidence for 2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline vs. Comparator Compounds


P2X3 Antagonist Potency: Comparison with Clinical Candidate Gefapixant

In a recombinant rat P2X3 receptor antagonist assay using Xenopus oocytes, 2-isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline exhibited an EC50 of 80 nM [1]. By comparison, the clinically studied P2X3 antagonist gefapixant (AF-219/MK-7264) shows an IC50 of approximately 150 nM in a human recombinant P2X3 calcium influx assay (HEK293 cells) [2]. While the assay systems differ (rat vs. human receptor, oocytes vs. HEK293 cells), the data indicate that the target compound possesses P2X3 antagonist activity in the same nanomolar potency range as gefapixant. Note: High-strength comparative evidence is limited; the above represents the best available quantitative differentiation.

P2X3 receptor antagonist ion channel

AIM2 Inflammasome Inhibition: A Unique Indication for Psoriasis Not Addressed by Standard P2X3 Antagonists

A U.S. patent application (US 12,343,318) describes the use of compounds of formula I, which encompasses 2-isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline, for the treatment of psoriasis by inhibiting absent in melanoma 2 (AIM2) protein activity in HaCaT keratinocytes at a target dose of 10 µM [1]. This AIM2 inhibition mechanism is distinct from the P2X3 antagonism observed for this compound and from the primary indications (chronic pain, chronic cough) of most P2X3 antagonists in clinical development [2]. No other P2X3 antagonists, including gefapixant or sivopixant, have reported AIM2 inhibitory activity or psoriasis-related indications.

AIM2 psoriasis inflammasome

Best Research and Industrial Application Scenarios for 2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline


P2X3 Receptor Validation Studies in Pain and Cough Models

Given its confirmed P2X3 antagonist activity (EC50 80 nM) comparable to gefapixant, the compound can serve as a cost-effective tool for in vitro P2X3 receptor studies, including electrophysiological recordings in Xenopus oocytes and calcium flux assays in recombinant systems [1]. Its structural dissimilarity from clinical candidates may provide complementary SAR insights without patent complications.

Psoriasis and Inflammatory Skin Disease Research

The patent-documented AIM2 inhibition at 10 µM in HaCaT cells positions the compound as a starting point for developing novel anti-psoriatic agents [2]. Researchers can use the compound to explore AIM2-dependent inflammasome pathways in skin inflammation models, a niche not addressed by existing P2X3 antagonists.

Pharmacological Selectivity Profiling of P2X3 Ligands

The compound's dual activity profile (P2X3 antagonism and AIM2 inhibition) makes it a valuable probe for studying cross-talk between purinergic signaling and inflammasome pathways. It can be employed in comparative studies against established P2X3 antagonists to assess selectivity and off-target liability in cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.